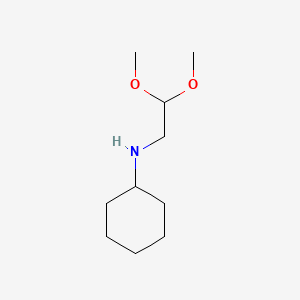

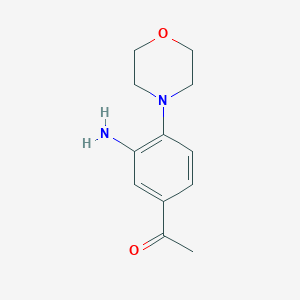

1-(3-Amino-4-morpholinophenyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3-Amino-4-morpholinophenyl)-1-ethanone is a chemical structure that is part of a broader class of compounds with potential biological activity. The related compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares a similar morpholine and amino functional group arrangement, has been synthesized and shown to inhibit the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 . This suggests that 1-(3-Amino-4-morpholinophenyl)-1-ethanone could also have interesting biological properties worth exploring.

Synthesis Analysis

The synthesis of related compounds involves the condensation of specific acids with amines, followed by cyclization processes. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique would be essential for confirming the structure of 1-(3-Amino-4-morpholinophenyl)-1-ethanone once synthesized, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

The morpholine ring is a versatile moiety that can undergo various chemical reactions. In the context of synthesizing chiral 1,2-amino alcohols, morpholine derivatives have been converted into the desired products through a two-step protocol . This indicates that the morpholine ring in 1-(3-Amino-4-morpholinophenyl)-1-ethanone could potentially be manipulated to generate a range of derivatives, which could be useful in the development of new pharmaceuticals or as chiral ligands in asymmetric synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3-Amino-4-morpholinophenyl)-1-ethanone are not directly reported, related compounds with morpholine and amino groups are known to have distinct chemical properties that can be inferred. For example, the presence of the amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds, which can affect its biological activity . The morpholine ring can also influence the compound's stability and reactivity, which are important considerations in the development of new drugs .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

1-(3-Amino-4-morpholinophenyl)-1-ethanone has been explored in various synthetic pathways to produce compounds with potential antimicrobial activity. For instance, it's been used in the synthesis of novel pyrazole derivatives and pyrimidines, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions like cyclization and Claisen-Schmidt condensation, demonstrating the versatile applications of 1-(3-Amino-4-morpholinophenyl)-1-ethanone in creating bioactive molecules (Khumar, Ezhilarasi & Prabha, 2018; Thanusu, Kanagarajan & Gopalakrishnan, 2010).

Synthesis of Heterocyclic Compounds

The chemical also plays a role in synthesizing various heterocyclic compounds, exhibiting a wide range of biological activities. These compounds, such as thiophene derivatives, have been investigated for their anti-inflammatory properties. The molecular modeling of these compounds provides insights into their potential bioactivity, and some derivatives have shown promising results comparable to standard drugs (Helal et al., 2015).

Photoinitiation Activity in Polymer Science

In the realm of polymer science, 1-(3-Amino-4-morpholinophenyl)-1-ethanone derivatives have been utilized as photoinitiators. These derivatives are crucial in initiating the polymerization process when exposed to UV light, making them valuable in coatings and printing applications. Their photoinitiation activity has been a subject of research, highlighting the compound's importance beyond medicinal chemistry (Carlini et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit antiproliferative activity, suggesting that they may interact with cellular targets to inhibit cell growth .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-cancer activity, suggesting that they may affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Propiedades

IUPAC Name |

1-(3-amino-4-morpholin-4-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRDUGLBOJUOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383908 |

Source

|

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-morpholinophenyl)-1-ethanone | |

CAS RN |

217489-78-6 |

Source

|

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)